molecular formula C19H33N5O6 B12536542 L-Prolyl-L-leucyl-L-glutaminyl-L-alanine CAS No. 798541-05-6

L-Prolyl-L-leucyl-L-glutaminyl-L-alanine

Katalognummer: B12536542
CAS-Nummer: 798541-05-6
Molekulargewicht: 427.5 g/mol
InChI-Schlüssel: FFDYKRQCJVFIFM-XUXIUFHCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Prolyl-L-leucyl-L-glutaminyl-L-alanine is a tetrapeptide composed of four amino acids: proline, leucine, glutamine, and alanine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-leucyl-L-glutaminyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale production with high precision and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

L-Prolyl-L-leucyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like proline and glutamine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while substitution can yield peptide analogs with altered biological activity.

Wissenschaftliche Forschungsanwendungen

L-Prolyl-L-leucyl-L-glutaminyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of peptide-based materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of L-Prolyl-L-leucyl-L-glutaminyl-L-alanine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact mechanism depends on the context in which the peptide is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Prolyl-L-leucyl-L-glutaminyl-L-alanine is unique due to its specific sequence and the combination of amino acids, which confer distinct biological and chemical properties. Its applications in various fields highlight its versatility and potential for further research and development.

Eigenschaften

CAS-Nummer

798541-05-6

Molekularformel

C19H33N5O6

Molekulargewicht

427.5 g/mol

IUPAC-Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]propanoic acid

InChI

InChI=1S/C19H33N5O6/c1-10(2)9-14(24-16(26)12-5-4-8-21-12)18(28)23-13(6-7-15(20)25)17(27)22-11(3)19(29)30/h10-14,21H,4-9H2,1-3H3,(H2,20,25)(H,22,27)(H,23,28)(H,24,26)(H,29,30)/t11-,12-,13-,14-/m0/s1

InChI-Schlüssel

FFDYKRQCJVFIFM-XUXIUFHCSA-N

Isomerische SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1

Kanonische SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.